molecular formula C18H20O3 B6191676 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate CAS No. 2514856-06-3

3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate

Cat. No. B6191676
CAS RN: 2514856-06-3
M. Wt: 284.3
InChI Key:
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Description

The compound “N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide” seems to be somewhat similar . It’s important to note that the structure and properties of a compound can significantly change with even small modifications.


Synthesis Analysis

There are some synthesis methods related to compounds that have similar structures. For example, the continuous synthesis of 2-(2’-hydroxy-5’-methylphenyl)benzotriazole over Cu/γ-Al2O3 has been reported . Another study reported the synthesis of new allylidene amino phenol-containing Schiff bases .


Molecular Structure Analysis

A compound named “N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide” was prepared by a two-step reaction and then characterized by elemental analysis and X-ray diffraction (XRD) methods .


Chemical Reactions Analysis

A compound named “1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione” has been reported to have growth inhibitory effects on several human cancer cells .

Mechanism of Action

The compound “1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione” has been reported to inhibit the growth of HeLa cervical cancer cells, accompanied with G1 cell cycle arrest .

Safety and Hazards

The safety data sheet for “2-Hydroxy-5-methylacetophenone” provides some information about its hazards, including that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate involves the reaction of 2-hydroxy-5-methylacetophenone with benzaldehyde in the presence of a base to form 3-(2-hydroxy-5-methylphenyl)-3-phenylpropen-1-one, which is then reacted with acetic anhydride to form the final product.", "Starting Materials": [ "2-hydroxy-5-methylacetophenone", "benzaldehyde", "base", "acetic anhydride" ], "Reaction": [ "Step 1: 2-hydroxy-5-methylacetophenone is reacted with benzaldehyde in the presence of a base, such as sodium hydroxide, to form 3-(2-hydroxy-5-methylphenyl)-3-phenylpropen-1-one.", "Step 2: 3-(2-hydroxy-5-methylphenyl)-3-phenylpropen-1-one is then reacted with acetic anhydride in the presence of a base, such as pyridine, to form 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate.", "Step 3: The final product is purified by recrystallization or column chromatography." ] }

CAS RN

2514856-06-3

Molecular Formula

C18H20O3

Molecular Weight

284.3

Purity

0

Origin of Product

United States

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